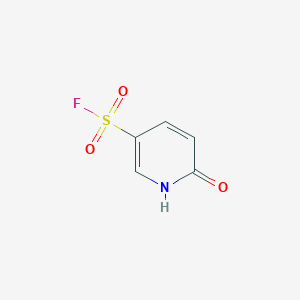

6-Hidroxipirimidina-3-sulfonil fluoruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Hydroxypyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2247103-46-2 . It has a molecular weight of 177.16 . The physical form of this compound is a powder .

Synthesis Analysis

The synthesis of sulfonyl fluorides, such as 6-Hydroxypyridine-3-sulfonyl fluoride, has been achieved through various methods. One approach involves direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides . Another method involves the use of an organobismuth (III) complex bearing a bis-aryl sulfone ligand backbone to catalyze the synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .Chemical Reactions Analysis

Fluoroalkylation reactions, which involve the transfer of a fluoroalkyl group to a substrate, are a key area of study in the context of organofluorine compounds like 6-Hydroxypyridine-3-sulfonyl fluoride . Fluorine substitution can dramatically influence the chemical outcome of these reactions .Aplicaciones Científicas De Investigación

Síntesis orgánica

Los fluoruro de sulfonilo, incluyendo el 6-Hidroxipirimidina-3-sulfonil fluoruro, han encontrado aplicaciones generalizadas en la síntesis orgánica . Se utilizan como intermediarios en la síntesis de una amplia gama de compuestos orgánicos .

Biología química

En el campo de la biología química, los fluoruro de sulfonilo juegan un papel crucial . Se utilizan en el desarrollo de varias moléculas bioactivas, contribuyendo a la comprensión de los procesos biológicos .

Descubrimiento de fármacos

Los fluoruro de sulfonilo también se utilizan ampliamente en el descubrimiento de fármacos . Pueden actuar como bioisósteros para ciertos grupos funcionales, mejorando así las propiedades farmacológicas de los candidatos a fármacos .

Ciencia de materiales

En la ciencia de los materiales, los fluoruro de sulfonilo se utilizan en el desarrollo de nuevos materiales . Pueden modificar las propiedades de los materiales, lo que lleva a un rendimiento mejorado .

Fluorosulfonilación

La fluorosulfonilación directa con radicales fluorosulfonilo ha surgido como un enfoque conciso y eficiente para producir fluoruro de sulfonilo . El this compound se puede utilizar en este proceso .

Aplicaciones de detección

Los fluoróforos sustituidos con piridilo, que se pueden derivar del this compound, se han utilizado en aplicaciones de detección . Se utilizan en el diseño de sensores debido a sus propiedades fotofísicas únicas .

Mecanismo De Acción

Target of Action

6-Hydroxypyridine-3-sulfonyl fluoride, like other sulfonyl fluorides, is used as an electrophilic warhead by both medicinal chemists and chemical biologists . The primary targets of this compound are likely to be proteins or enzymes in the body, where it can form covalent bonds with nucleophilic residues such as serine, threonine, or tyrosine .

Mode of Action

The mode of action of 6-Hydroxypyridine-3-sulfonyl fluoride involves the formation of a covalent bond with its target. As an electrophilic warhead, it is attracted to nucleophilic sites on proteins or enzymes, where it forms a stable covalent bond . This can result in the modification of the protein’s function, potentially inhibiting its activity .

Pharmacokinetics

Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for medicinal applications . They are resistant to hydrolysis under physiological conditions, which could potentially enhance their bioavailability .

Result of Action

The molecular and cellular effects of 6-Hydroxypyridine-3-sulfonyl fluoride’s action would depend on the specific proteins or enzymes it targets. By forming covalent bonds with these targets, it could modify their function or inhibit their activity . This could lead to a variety of downstream effects, depending on the roles of the targeted proteins in cellular processes.

Action Environment

The action, efficacy, and stability of 6-Hydroxypyridine-3-sulfonyl fluoride can be influenced by various environmental factors. For instance, the pH of the environment could affect its reactivity, as could the presence of other reactive species. Additionally, its stability under physiological conditions suggests that it could be effective in the complex environment of the human body .

Safety and Hazards

The safety information for 6-Hydroxypyridine-3-sulfonyl fluoride indicates that it is classified under GHS05 and GHS07 pictograms . The hazard statements include H302, H314, and H335, indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

Sulfonyl fluorides, including 6-Hydroxypyridine-3-sulfonyl fluoride, are gaining attention in the field of chemical biology and molecular pharmacology . Future research directions could involve exploring new synthetic methods and applications of sulfonyl fluoride probes . Additionally, the development of new methodologies for the synthesis of fluorinated molecules is a promising area of research .

Análisis Bioquímico

Biochemical Properties

. They can also be incorporated into proteins site-specifically to probe protein-protein interactions and protein-RNA interactions with pinpoint accuracy .

Cellular Effects

The cellular effects of 6-Hydroxypyridine-3-sulfonyl fluoride are not well-documented. It’s known that sulfonyl fluorides can have significant effects on cellular processes. For instance, they can irreversibly cross-link interacting biomolecules, which can have profound effects on cellular function .

Molecular Mechanism

Temporal Effects in Laboratory Settings

The temporal effects of 6-Hydroxypyridine-3-sulfonyl fluoride in laboratory settings are not well-documented. It’s known that the effects of fluoride can change over time. For instance, long-term exposure to fluoride can result in considerable cognitive deficits .

Dosage Effects in Animal Models

The dosage effects of 6-Hydroxypyridine-3-sulfonyl fluoride in animal models are not well-documented. It’s known that the effects of fluoride can vary with different dosages. For instance, neurotoxicity is dose-dependent, and safe exposures are likely to be below currently accepted or recommended fluoride concentrations in drinking water .

Metabolic Pathways

The metabolic pathways that 6-Hydroxypyridine-3-sulfonyl fluoride is involved in are not well-documented. It’s known that fluoride can affect several metabolic pathways. For instance, fluoride can affect the metabolism of vitamin B6, amino acids, carbohydrates, and fatty acids .

Propiedades

IUPAC Name |

6-oxo-1H-pyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO3S/c6-11(9,10)4-1-2-5(8)7-3-4/h1-3H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERQXRBZZKCZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2247103-46-2 |

Source

|

| Record name | 6-hydroxypyridine-3-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2449321.png)

![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/no-structure.png)

![Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2449327.png)

![1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2449335.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449337.png)

![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile](/img/structure/B2449340.png)